molecular formula C10H10BrN3 B1652870 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole CAS No. 1616930-56-3

3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B1652870
CAS No.: 1616930-56-3
M. Wt: 252.11
InChI Key: WRWPFPJQDBKIGS-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromo-methylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methylbenzaldehyde and 1-methyl-1H-1,2,4-triazole.

    Condensation Reaction: The aldehyde group of 3-bromo-4-methylbenzaldehyde reacts with the triazole ring under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Automated Purification Systems: Employing automated systems for purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed under hydrogenation conditions.

Major Products Formed

    Substitution Products: Formation of 3-(4-methylphenyl)-1-methyl-1H-1,2,4-triazole derivatives with various substituents replacing the bromine atom.

    Oxidation Products: Formation of carboxylic acids or aldehydes from the oxidation of the methyl group.

    Reduction Products: Formation of dihydrotriazoles from the reduction of the triazole ring.

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: It is utilized in the development of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-3-methylphenyl)-1-methyl-1H-1,2,4-triazole
  • 3-(3-Chloro-4-methylphenyl)-1-methyl-1H-1,2,4-triazole
  • 3-(3-Bromo-4-ethylphenyl)-1-methyl-1H-1,2,4-triazole

Uniqueness

3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole is unique due to:

  • Substitution Pattern : The specific substitution pattern on the phenyl ring imparts distinct chemical and biological properties.
  • Reactivity : The presence of the bromine atom enhances its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.
  • Biological Activity : Its structural features contribute to its potential as a pharmacologically active compound with diverse applications in medicinal chemistry.

Properties

IUPAC Name

3-(3-bromo-4-methylphenyl)-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-3-4-8(5-9(7)11)10-12-6-14(2)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPFPJQDBKIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214225
Record name 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616930-56-3
Record name 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616930-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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